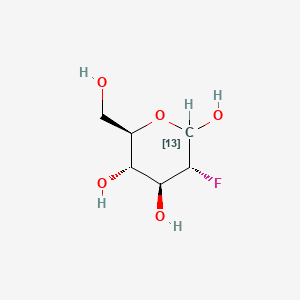

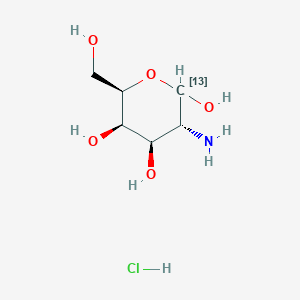

2-Désoxy-2-fluoro-D-glucose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Deoxy-2-fluoro-D-glucose-1-13C is a fluorinated glucose analog where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the first carbon is labeled with carbon-13. This compound is significant in various scientific fields, particularly in medical imaging and metabolic studies, due to its ability to mimic glucose while being traceable.

Applications De Recherche Scientifique

2-Deoxy-2-fluoro-D-glucose-1-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand glucose pathways.

Biology: Helps in studying cellular uptake and metabolism of glucose.

Medicine: Widely used in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-glucose-1-13C is the hexokinase enzyme . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .

Mode of Action

2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog, and it mimics the structure of glucose . Due to its structural similarity, it is taken up by cells in the same manner as glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-glucose-6-phosphate . Unlike glucose-6-phosphate, this molecule cannot undergo further metabolism in the glycolysis pathway . This leads to the accumulation of 2-deoxy-2-fluoro-glucose-6-phosphate in the cell, effectively inhibiting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-Deoxy-2-fluoro-D-glucose-1-13C is glycolysis . By inhibiting glycolysis, this compound disrupts the cell’s ability to produce energy through the breakdown of glucose . This can lead to cell death, particularly in cancer cells, which rely heavily on glycolysis for energy production .

Pharmacokinetics

The pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-1-13C are similar to those of glucose . It is rapidly taken up by cells and phosphorylated by hexokinase . This leads to its accumulation within cells, allowing it to exert its inhibitory effect on glycolysis .

Result of Action

The primary result of the action of 2-Deoxy-2-fluoro-D-glucose-1-13C is the inhibition of glycolysis . This can lead to a decrease in ATP production, disrupting cellular processes and potentially leading to cell death . This is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .

Action Environment

The action of 2-Deoxy-2-fluoro-D-glucose-1-13C can be influenced by various environmental factors. For instance, the uptake of this compound by cells can be affected by the concentration of glucose in the environment . High glucose concentrations can compete with 2-Deoxy-2-fluoro-D-glucose-1-13C for uptake into cells, potentially reducing its effectiveness . Additionally, the pH of the environment can also influence the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

2-Deoxy-2-fluoro-D-glucose-1-13C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit hexokinase, the enzyme that converts glucose to glucose-6-phosphate . It also inhibits phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate . The nature of these interactions involves the structural mimicry of glucose by 2-Deoxy-2-fluoro-D-glucose-1-13C, allowing it to bind to these enzymes and inhibit their activity .

Cellular Effects

The effects of 2-Deoxy-2-fluoro-D-glucose-1-13C on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in SK-BR-3 cells and inhibit the growth of 143B osteosarcoma cells under hypoxic conditions .

Molecular Mechanism

At the molecular level, 2-Deoxy-2-fluoro-D-glucose-1-13C exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to enzymes involved in glucose metabolism, inhibiting their activity and thereby affecting the metabolic profile of the cell . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Deoxy-2-fluoro-D-glucose-1-13C can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Deoxy-2-fluoro-D-glucose-1-13C vary with different dosages in animal models . At high doses, it has been reported to reduce tumor growth in 143B osteosarcoma and MV522 non-small cell lung cancer mouse xenograft models .

Metabolic Pathways

2-Deoxy-2-fluoro-D-glucose-1-13C is involved in the glycolytic pathway . It interacts with enzymes such as hexokinase and phosphoglucose isomerase, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that its uptake and distribution are similar to those of glucose in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2-fluoro-D-glucose-1-13C typically involves the fluorination of a glucose derivative. One common method includes the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis with hydrochloric acid to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated synthesis and purification systems is common to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Deoxy-2-fluoro-D-glucose-1-13C undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions, although it is generally stable.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in metabolic pathways.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles can be used under controlled conditions to replace the fluorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used, typically under acidic conditions.

Reduction: Reducing agents such as sodium borohydride can be employed under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

2-Deoxy-D-glucose: Lacks the fluorine atom but is also used in metabolic studies.

Fluorodeoxyglucose (18F): A radiolabeled analog used in PET imaging.

2-Fluoro-2-deoxy-D-glucose-13C6,d7: Another isotopically labeled variant used in research.

Uniqueness: 2-Deoxy-2-fluoro-D-glucose-1-13C is unique due to its specific labeling with carbon-13, making it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring precise tracking of metabolic pathways .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-NQBVWVRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

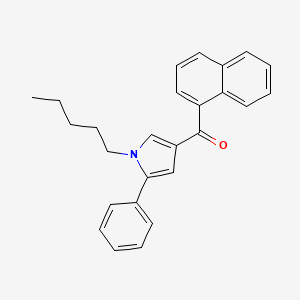

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)